3-Nonyne

Catalog No.
S1540214
CAS No.
20184-89-8
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nonyne

CAS Number

20184-89-8

Product Name

3-Nonyne

IUPAC Name

non-3-yne

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3

InChI Key

SRRDSRCWRHKEKU-UHFFFAOYSA-N

SMILES

CCCCCC#CCC

Canonical SMILES

CCCCCC#CCC

The exact mass of the compound 3-Nonyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . The name ‘nonyne’ is derived from its structure, specifically, it has nine carbon atoms, and the ‘-yne’ suffix denotes the presence of a triple bond .

Structural and Physical Properties

The formula for nonyne is

C9H16C_9H_{16}C9​H16​

, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . The unique feature of nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes . Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons . It has a characteristic sharp or pungent smell, which is common to many alkynes .

Preparation and Synthesis of 3-Nonyne

Reactivity and Uses of 3-Nonyne

Due to the presence of a triple bond, nonyne is a highly reactive compound . This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles . Given this, nonyne undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) . As for its uses, nonyne is primarily utilized in the research and development sectors of chemistry . It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .

3-Nonyne is an alkyne with the chemical formula C9H16C_9H_{16} and a molecular weight of approximately 124.2233 g/mol. It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its linear carbon chain, making it a member of the nonyne family of compounds. Its structural formula can be represented as follows:

text
H H | |H—C≡C—C—C—C—C—C—H | | H H

3-Nonyne is known for its reactivity due to the triple bond, which can participate in various

There is no documented research on the specific mechanism of action of 3-nonyne in biological systems.

  • Information on the specific toxicity of 3-nonyne is limited. However, as with most hydrocarbons, it is expected to be:
    • Flammable [].
    • A potential skin irritant [].
    • May be harmful if inhaled or swallowed [].

  • Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes. For example:
    C9H16+H2C9H18C_9H_{16}+H_2\rightarrow C_9H_{18}
    This reaction is typically facilitated by catalysts such as palladium or platinum .
  • Halogenation: The compound reacts with halogens (e.g., bromine or chlorine) to form dihaloalkenes or dihaloalkanes:
    C9H16+Br2C9H14Br2C_9H_{16}+Br_2\rightarrow C_9H_{14}Br_2
  • Hydration: In the presence of water and an acid catalyst, 3-nonyne can undergo hydration to yield ketones:
    C9H16+H2OC9H18OC_9H_{16}+H_2O\rightarrow C_9H_{18}O

These reactions highlight the versatility of 3-nonyne in organic synthesis.

3-Nonyne can be synthesized through several methods:

  • Alkyne Synthesis via Elimination: A common method involves the elimination reaction from a suitable precursor, such as a halogenated alkane:
    RX+KOHRCCH+KXR-X+KOH\rightarrow R-C≡C-H+KX
    where RR represents a nonyl group and XX is a halogen.
  • Terminal Alkyne Synthesis: It can also be synthesized from terminal alkynes through coupling reactions using transition metal catalysts.
  • Sonogashira Coupling: This method involves coupling terminal alkynes with aryl halides in the presence of palladium catalysts, yielding substituted alkynes like 3-nonyne.

3-Nonyne has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: Used in the development of polymers and materials with specific properties.
  • Chemical Research: Acts as a reagent in various

Similar compounds to 3-nonyne include:

  • 1-Nonyne (C9H16): A terminal alkyne with similar properties but differing reactivity due to its terminal position.
  • 2-Nonyne (C9H16): Another positional isomer that exhibits different chemical behaviors compared to 3-nonyne.
  • Nonane (C9H20): A saturated hydrocarbon that serves as a reference point for comparing reactivity due to its lack of unsaturation.

Comparison Table

CompoundFormulaTypeReactivity
3-NonyneC9H16AlkyneHigh
1-NonyneC9H16Terminal AlkyneModerate
2-NonyneC9H16Internal AlkyneModerate
NonaneC9H20AlkaneLow

The uniqueness of 3-nonyne lies in its internal triple bond, which provides distinct reactivity compared to both terminal alkynes and saturated hydrocarbons. This characteristic makes it particularly useful in synthetic applications where specific reactivity is desired.

XLogP3

3.9

Boiling Point

157.1 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

20184-89-8

Wikipedia

3-Nonyne

Dates

Last modified: 08-15-2023

Explore Compound Types